Cas no 1951439-61-4 (1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide)

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide 化学的及び物理的性質
名前と識別子
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- 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide
- 1-(4-bromophenyl)cyclobutan-1-amine;hydrobromide
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- インチ: 1S/C10H12BrN.BrH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H
- InChIKey: KZZIUGIGVQDGJM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1(CCC1)N.Br
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 157
- トポロジー分子極性表面積: 26
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI43726-5g |
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide |
1951439-61-4 | 96% | 5g |
$209.00 | 2024-04-20 | |
1PlusChem | 1P00I3N2-1g |
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide |
1951439-61-4 | 96% | 1g |
$83.00 | 2025-02-28 | |
A2B Chem LLC | AI43726-1g |
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide |
1951439-61-4 | 96% | 1g |
$75.00 | 2024-04-20 | |
1PlusChem | 1P00I3N2-5g |
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide |
1951439-61-4 | 96% | 5g |
$217.00 | 2025-02-28 |
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromideに関する追加情報
Introduction to 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide (CAS No. 1951439-61-4)
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide, identified by the Chemical Abstracts Service Number (CAS No.) 1951439-61-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclobutylamine derivatives, featuring a brominated phenyl group as a key structural moiety. The hydrobromide salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development processes.
The structural framework of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide consists of a cyclobutane ring substituted with an amine group at the 1-position and a 4-bromo phenyl ring at the 4-position. This unique arrangement imparts distinct electronic and steric properties, which are exploited in various chemical reactions and biological assays. The presence of the bromine atom at the phenyl ring introduces reactivity that is useful for further functionalization, enabling the synthesis of more complex molecules.
In recent years, 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide has garnered attention due to its potential applications in the development of novel therapeutic agents. Research studies have highlighted its role as a precursor in the synthesis of bioactive molecules targeting various physiological pathways. The compound's ability to serve as a scaffold for structural modifications has opened up avenues for exploring its pharmacological properties.
One of the most compelling aspects of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide is its utility in medicinal chemistry. The cyclobutane ring is known for its rigid structure, which can mimic natural biomolecules and enhance binding affinity to biological targets. Additionally, the brominated phenyl group can interact with specific enzymes or receptors, influencing their activity. These characteristics make it an attractive candidate for designing small-molecule drugs with improved efficacy and selectivity.
Recent advancements in computational chemistry have further elucidated the potential of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide. Molecular modeling studies have demonstrated that this compound can effectively interact with certain protein targets, suggesting its suitability for applications in enzyme inhibition and receptor modulation. These findings are particularly relevant in the context of developing treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
The synthesis of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include bromination of a phenyl derivative, followed by cycloaddition or cyclization to form the cyclobutane ring. The final step involves conversion to the hydrobromide salt to improve stability and handling properties. These synthetic pathways highlight the compound's significance as a building block in industrial-scale chemical production.
From a research perspective, 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide has been employed in various high-throughput screening (HTS) campaigns to identify novel drug candidates. Its structural features allow it to be easily modified, enabling researchers to generate libraries of derivatives with tailored properties. Such libraries are instrumental in discovering compounds with enhanced pharmacokinetic profiles and reduced side effects.
The pharmacological potential of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide has also been explored in preclinical studies. Initial findings suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in disease pathogenesis. For instance, studies have indicated its ability to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing therapeutic regimens.
In conclusion, 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide (CAS No. 1951439-61-4) represents a promising compound in pharmaceutical research due to its versatile structural features and potential biological activities. Its applications span from serving as an intermediate in synthetic chemistry to being a lead molecule in drug discovery efforts. As research continues to uncover new insights into its properties, this compound is poised to contribute significantly to advancements in medicinal chemistry and therapeutic development.
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